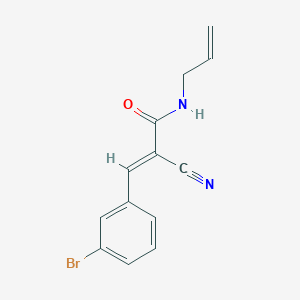
rac-tert-butyl(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the cyclopropane ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Aminomethyl Group: This step may involve the use of a suitable amine and a protecting group strategy to ensure selective functionalization.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the cyclopropane ring and aminomethyl group could impart biological activity, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound could be used in the synthesis of novel materials with unique properties. Its structural features may contribute to the development of new polymers, coatings, or other advanced materials.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropane ring could influence the binding affinity and specificity of the compound, while the aminomethyl group may participate in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate: The free base form of the compound.
(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid: A related compound lacking the tert-butyl group.
Cyclopropane derivatives: Other cyclopropane-containing compounds with different substituents.
Uniqueness
rac-tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is unique due to the combination of the cyclopropane ring, aminomethyl group, and tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
tert-butyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-6(7)5-10;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
BTBRPUFESVKRIF-UOERWJHTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1CN.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


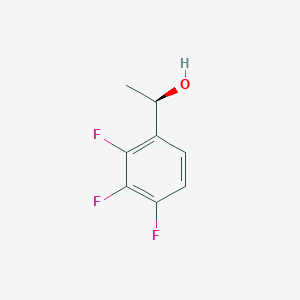
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
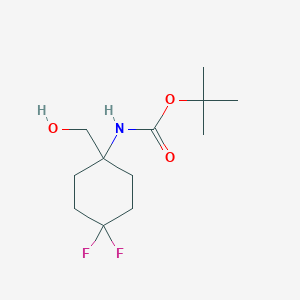

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
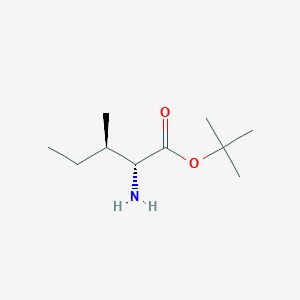

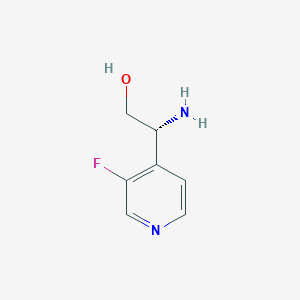

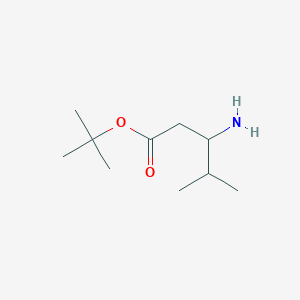
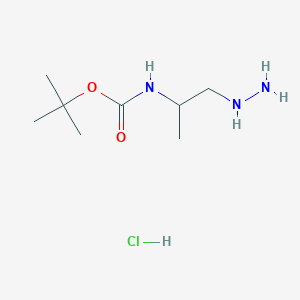
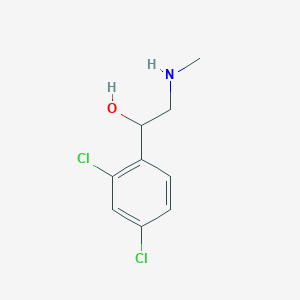
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
